molecular formula C22H18N2OS B2782862 4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 361470-66-8

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No. B2782862
CAS RN: 361470-66-8
M. Wt: 358.46
InChI Key: WKGJTPLWCRZNKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The formal acylation of the benzothiazoles is achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .


Molecular Structure Analysis

The molecular structure of “4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide” can be understood in the context of reactions at the benzylic position. This involves free radical reactions where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH) .

Scientific Research Applications

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause inhibitory effects .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.

Result of Action

tuberculosis , suggesting that they may lead to the death of these bacteria.

properties

IUPAC Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-15-23-20-12-11-19(14-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGJTPLWCRZNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

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